Prostatic acid phosphatase (18-26)
Description
Properties
sequence |
FLFLLFFWL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostatic acid phosphatase (18-26) |
Origin of Product |
United States |
Molecular Characteristics and Structure of Prostatic Acid Phosphatase 18 26
Amino Acid Sequence and Primary Structure Analysis
The prostatic acid phosphatase (18-26) peptide is a nine-amino-acid sequence. nih.gov This specific segment is derived from the full-length human prostatic acid phosphatase (hPAcP) protein. nih.gov The primary structure, the linear sequence of amino acids, is fundamental to its properties and subsequent folding into more complex conformations.
| Amino Acid Position | Residue |
| 18 | Threonine |
| 19 | Leu |
| 20 | Met |
| 21 | Ser |
| 22 | Ala |
| 23 | Met |
| 24 | Thr |
| 25 | Asn |
| 26 | Leu |
Theoretical Predictions of Secondary and Tertiary Conformation
Computational analyses and experimental observations suggest that the PAP (18-26) fragment, like other regions of the parent protein, can adopt various secondary structures. The full PAP protein is known to be rich in α-helices, with approximately 44% of its structure comprising 16 helices, and about 12% consisting of β-strands. researchgate.net While specific predictions for the isolated 18-26 peptide are not extensively detailed in the provided results, studies on larger fragments containing this sequence, such as PAP(248-286), indicate a propensity for forming α-helical structures. nih.gov For instance, molecular dynamics simulations of a similar amyloidogenic fragment, SEVI (PAP(248-286)), revealed dynamic formation of residual helices, particularly in regions analogous to amino acid positions 4-11 and 18-26 of the fragment itself. nih.gov It is plausible that the 18-26 peptide, when isolated, could exhibit a degree of helical propensity or exist in a more flexible, disordered state. The tertiary conformation of such a short peptide is likely to be highly dynamic and influenced by its environment.
Structural Relationship to the Parent PAP Enzyme Domain
The prostatic acid phosphatase (18-26) peptide is a small component of the mature hPAcP protein, which is a homodimer of two subunits, each with a molecular weight of about 50 kDa. nih.govbioscientifica.com The full enzyme consists of two main domains per subunit: a larger α/β type domain and a smaller domain composed mainly of α-helices. nih.govresearchgate.net The active site of the enzyme, containing critical residues like Histidine 12 and Aspartate 258, is located between these two domains. nih.govbiomolther.orgresearchgate.net
Computational Modeling of Peptide Conformations and Interactions
Computational modeling has been instrumental in understanding the behavior of PAP and its fragments. Molecular docking and dynamics simulations have been used to study the binding of various ligands and peptides to the parent PAP enzyme. researchgate.netmdpi.compsu.edu These studies often focus on the active site and the interaction with inhibitors or substrates. mdpi.compsu.edu
For peptide fragments, computational modeling can predict their intrinsic conformational preferences and their potential to interact with other molecules. For example, simulations of the SEVI fragment (PAP(248-286)) have shown that it is intrinsically disordered but can form transient helical structures. nih.gov This modeling also revealed that SEVI has a weak tendency to self-aggregate due to its high positive net charge but a strong propensity to interact with other peptides like Aβ42. nih.gov Such studies highlight the power of computational methods to elucidate the dynamic behavior of peptides like PAP (18-26), predicting how they might fold and interact in a biological context. While specific modeling data for the isolated 18-26 peptide is not extensively available, the methodologies applied to larger fragments provide a framework for future investigations into its specific conformational landscape and interaction patterns.
Biosynthesis, Processing, and Metabolism of Pap Derived Peptides
Transcriptional and Translational Regulation of the PAP Gene
The expression of the Prostatic Acid Phosphatase (PAP) gene, also known as ACPP (Acid Phosphatase, Prostate), is a meticulously controlled process involving both transcriptional and translational regulation. This ensures the appropriate production of the PAP protein, the precursor to various bioactive peptides.
Transcriptional Regulation:
The transcription of genes is a primary control point for protein expression. nih.govmdpi.com In eukaryotes, this process is initiated by the assembly of a complex machinery of proteins at the gene's promoter region. nih.gov For many genes, transcription is regulated by specific DNA sequences within the promoter, such as the TATA-box and CRE-box, which bind trans-acting factors. nih.gov While the specific regulatory elements for the PAP gene are a subject of ongoing research, it is understood that the temporal and tissue-specific expression of PAP is governed by the interplay of various transcription factors. nih.gov The process of transcription results in a precursor mRNA (pre-mRNA), which then undergoes further processing to become a mature messenger RNA (mRNA). nih.gov
A critical step in mRNA maturation is the addition of a poly(A) tail to the 3'-end, a process known as polyadenylation. nih.gov This is carried out by poly(A) polymerases (PAPs) and is essential for the stability, export from the nucleus, and translation efficiency of the mRNA. nih.gov The 3'-end processing of an mRNA links the transcription of a gene with its subsequent translation into a protein. nih.gov
Translational Regulation:
Following transcription and processing, the mature mRNA is transported to the cytoplasm, where it serves as a template for protein synthesis by ribosomes. youtube.com Translational regulation provides another layer of control over protein levels, allowing for rapid cellular responses to various stimuli. wikipedia.org This regulation primarily targets the initiation of translation, where the ribosome is recruited to the mRNA. wikipedia.org
In many cases, mRNAs are stored in a translationally repressed state as ribonucleoprotein particles and are only translated when specific cellular conditions are met. nih.gov This repression often involves proteins that bind to the poly(A) tail or specific sequences in the 3'-untranslated region (3'-UTR) of the mRNA. nih.gov The regulation of translation initiation factors, such as eIF2 and eIF4E, also plays a crucial role in controlling the rate of protein synthesis. wikipedia.org For the PAP gene, this intricate regulation ensures that the protein is synthesized at the appropriate time and in the required amounts, ready for its subsequent processing into functional peptides.
Post-Translational Modifications of PAP Relevant to Peptide Generation
After the PAP protein is synthesized, it undergoes a series of post-translational modifications (PTMs). These modifications are covalent changes to the protein that are critical for its proper folding, stability, and ultimately, the generation of bioactive peptides. wikipedia.orgthermofisher.com PTMs can occur at various stages of a protein's life cycle and significantly expand the functional diversity of the proteome. thermofisher.com
Glycosylation, the attachment of carbohydrate molecules (glycans) to a protein, is one of the most common and important PTMs. sigmaaldrich.com For PAP, which is a glycoprotein (B1211001), glycosylation is crucial for its maturation and function. nih.gov There are two primary types of glycosylation: N-linked, where the glycan is attached to an asparagine residue, and O-linked, where it is attached to a serine or threonine residue. sigmaaldrich.com
The specific pattern of glycosylation can have a profound impact on the protein's properties. nih.gov It can influence protein folding, improve stability, and serve regulatory functions. wikipedia.org The presence of bulky and flexible glycan chains can affect the protein's conformation and its interactions with other molecules. nih.gov For instance, different glycoforms of a protein, which have different glycosylation patterns, can exhibit variations in their thermal stability and resistance to proteases. nih.gov In the context of PAP, specific glycosylation patterns are likely essential for guiding the protein through the secretory pathway and for presenting it in a conformation that is accessible to the enzymes responsible for peptide generation.
The generation of specific peptides from a larger precursor protein like PAP is achieved through proteolytic cleavage. This process involves the breaking of peptide bonds by enzymes known as proteases. youtube.comkhanacademy.org The initial precursor protein, or preproprotein, often contains a signal peptide at its N-terminus that directs it into the secretory pathway. nih.gov This signal peptide is typically cleaved off shortly after the protein enters the endoplasmic reticulum, resulting in a proprotein (or prohormone). nih.govnih.gov
Further proteolytic processing occurs as the proprotein moves through the Golgi apparatus and is packaged into secretory vesicles. nih.govnih.gov Within these compartments, specific proteases, such as prohormone convertases, cleave the proprotein at specific sites to release the mature, bioactive peptides. nih.gov The specificity of these cleavage events is determined by the amino acid sequence of the substrate protein and the substrate specificity of the proteases involved. nih.gov In the case of PAP, specific proteolytic cleavage events are responsible for liberating the "Prostatic acid phosphatase (18-26)" peptide and other functional fragments from the full-length protein.
Mechanisms of Endogenous Peptide Generation within Cells and Tissues
The generation of endogenous peptides, such as those derived from PAP, is a highly regulated process that occurs within specific cellular compartments. nih.gov For secreted peptides, this process begins with the synthesis of a precursor protein on ribosomes and its entry into the secretory pathway, which includes the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov
As the precursor protein, or prohormone, transits through the ER and Golgi, it undergoes folding and post-translational modifications, including glycosylation and initial proteolytic cleavages. nih.gov The final processing into mature peptides often takes place in secretory vesicles. nih.govnih.gov These vesicles bud off from the trans-Golgi network and serve as both a processing and storage compartment for the peptides before their release from the cell. nih.govnih.gov
The release of these peptides into the extracellular space is a controlled event, often triggered by an external stimulus. nih.gov Once secreted, these peptides can act as signaling molecules, interacting with specific receptors on target cells to elicit a biological response. nih.gov The entire process, from gene transcription to the secretion of mature peptides, is a tightly coordinated pathway that ensures the timely and localized availability of these bioactive molecules.
Peptide Stability and Degradation Pathways In Vitro and In Vivo
The biological activity of peptides is transient and is ultimately terminated by their degradation. The stability of a peptide, both in a laboratory setting (in vitro) and within a living organism (in vivo), is influenced by its amino acid sequence and its susceptibility to various degradation pathways. sigmaaldrich.comnih.gov
The primary mechanism of peptide degradation is through the action of proteases, which cleave the peptide bonds. youtube.com This process, known as peptide catabolism, is essential for terminating the peptide's signal and for recycling amino acids. The susceptibility of a peptide to proteolytic degradation depends on its specific amino acid sequence. researchgate.net For example, certain amino acid residues can make a peptide more vulnerable to cleavage by specific proteases. researchgate.net
In vivo, after a peptide is released and exerts its function, it can be degraded by proteases present in the extracellular space, in the bloodstream, or within tissues. nih.gov The rate of degradation, and thus the peptide's half-life, is a critical determinant of its biological activity. nih.gov Understanding the proteases involved in the catabolism of a specific peptide is crucial for studying its function and for developing potential therapeutic applications. nih.gov For PAP-derived peptides, their stability and degradation would be governed by the specific proteases they encounter in the prostate gland and in the circulation.
Impact of Microenvironment on Peptide Longevity
The stability of PAP-derived peptides is intricately linked to the physicochemical conditions of their local environment. Variations in these conditions can lead to degradation, affecting the peptide's therapeutic or diagnostic potential.
pH: The acidity or alkalinity of the environment plays a crucial role in the stability of peptides. youtube.com For the parent protein, Prostatic Acid Phosphatase, enzymatic activity and stability are pH-dependent. nih.gov To maintain at least 90% of its original activity, the pH should be lowered to 6, or the sample must be cooled. nih.gov While the optimal pH for the enzymatic assay of PAP is 5.2, prolonged exposure to pH levels above 8.0 should be avoided to minimize degradation. nih.govsigmaaldrich.com Peptide bonds are susceptible to hydrolysis, and this process is influenced by pH. At acidic pH, both direct hydrolysis and intramolecular aminolysis can occur. As the pH moves towards neutral, intramolecular aminolysis becomes more prevalent. In basic conditions (e.g., pH 10), direct hydrolysis is the primary mechanism of peptide bond cleavage due to the increased concentration of hydroxide (B78521) ions. youtube.com
Enzymatic Degradation: The presence of various proteases and peptidases in the microenvironment poses a significant threat to peptide longevity. nih.govnih.gov These enzymes can cleave peptide bonds at specific amino acid residues, leading to the inactivation and breakdown of the peptide. nih.gov For instance, enzymes like neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and carboxypeptidase N (CPN) are known to degrade various neuropeptides in tissues like the nasal mucosa and could similarly affect PAP-derived peptides. rhinologyjournal.com The rate of this enzymatic degradation can be influenced by factors such as the concentration of the enzyme and the duration of exposure. mdpi.com Some studies have shown that even in the presence of specific enzymes, some peptide cleavage can occur spontaneously at unstable bonds, and this process can be enhanced by the enzyme. researchgate.net
Temperature and Other Factors: Temperature is another critical factor, with higher temperatures generally accelerating degradation processes. The stability of the parent PAP enzyme, for example, is compromised at temperatures above 45°C. nih.gov The serum half-life of PAP itself is relatively short, estimated to be between 1.1 to 2.6 hours, with preoperative levels being reached within 30 hours after prostatic manipulation. nih.gov This highlights the rapid clearance and degradation that can occur in a biological environment. Furthermore, the presence of other molecules, such as those that can compete for binding sites, can also impact a peptide's half-life. medicinenet.com In the context of the tumor microenvironment, conditions like hypoxia can upregulate the expression of PAP, which could, in turn, influence the local concentration and stability of its derived peptides. nih.gove-century.us
The following table summarizes the key microenvironmental factors and their impact on the longevity of PAP-derived peptides:
| Factor | Effect on Peptide Longevity | Research Findings |
| pH | Can lead to hydrolysis and degradation of peptide bonds. Acidic and basic pH can accelerate cleavage. | Stability of the parent PAP enzyme is pH-dependent, with a recommended pH of 6 for preservation. nih.gov Peptide bond cleavage mechanisms (direct hydrolysis and intramolecular aminolysis) are pH-sensitive. youtube.com |
| Enzymatic Activity | Proteases and peptidases can cleave the peptide, reducing its half-life and inactivating it. | Enzymes like NEP, ACE, and CPN are known to degrade peptides. rhinologyjournal.com The rate of degradation is dependent on enzyme concentration and exposure time. mdpi.com |
| Temperature | Higher temperatures generally decrease peptide stability. | The parent PAP enzyme is inactivated at temperatures above 45°C. nih.gov |
| Hypoxia | Can upregulate PAP expression in the tumor microenvironment, potentially affecting peptide concentration. | Hypoxia induces PAP expression in castration-resistant prostate cancer. nih.gove-century.us |
Immunological Research Aspects of Prostatic Acid Phosphatase 18 26 Peptide
Prostatic Acid Phosphatase (18-26) as an Immunogenic Epitope
The peptide PAP (18-26) has been identified as an immunogenic epitope, capable of inducing a specific T-cell response. nih.govelsevierpure.com Research has demonstrated that this nonamer peptide is one of several derived from the PAP protein that can stimulate peripheral blood mononuclear cells from both prostate cancer patients and healthy individuals. nih.govelsevierpure.com This inherent immunogenicity makes it a promising candidate for the development of cancer vaccines and for monitoring the effectiveness of immunotherapies targeting PAP. nih.govnih.gov The goal of such therapies is to generate a robust population of CD8+ effector T cells that can specifically target and eliminate tumor cells expressing PAP. elsevierpure.comnih.gov
Major Histocompatibility Complex (MHC) Binding and Presentation
The immunological activity of the PAP (18-26) peptide is intrinsically linked to its interaction with Major Histocompatibility Complex (MHC) molecules. This binding is a critical step for the presentation of the peptide to T cells, thereby initiating an adaptive immune response.
HLA-A2 Restriction of the (18-26) Peptide Epitope
The PAP (18-26) epitope is specifically recognized in the context of the HLA-A2 allele. nih.govelsevierpure.com Studies have confirmed that PAP (18-26) is an HLA-A2-restricted T-cell epitope. nih.govelsevierpure.com This means that the peptide binds to the HLA-A2 molecule on the surface of antigen-presenting cells (APCs), forming a complex that can be recognized by T cells. nih.govpnas.org The identification of this restriction is crucial as it allows for the selection of patients who are most likely to respond to PAP (18-26)-based immunotherapies, namely those who express the HLA-A2 allele. nih.govnih.gov
Mechanisms of Antigen Processing and Presentation
For the PAP (18-26) epitope to be presented by MHC class I molecules like HLA-A2, the full-length PAP protein must first be processed within the cell. This process involves the degradation of the protein into smaller peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum, where they can bind to newly synthesized MHC class I molecules. The stable peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ T cells. pnas.orggoogle.com The natural processing and presentation of PAP-derived epitopes, including PAP (18-26), have been demonstrated, confirming their relevance as targets for T-cell-mediated immunity. aacrjournals.orgresearchgate.net
T-Cell Receptor (TCR) Recognition of the PAP (18-26) Epitope
The interaction between the T-cell receptor (TCR) on the surface of a T cell and the PAP (18-26) peptide presented by the HLA-A2 molecule is the cornerstone of specific T-cell recognition. pnas.org This highly specific interaction is what triggers the activation of the T cell, leading to its proliferation and differentiation into an effector cell capable of killing tumor cells. pnas.orgpnas.org The isolation and characterization of TCRs that recognize the PAP (18-26)-HLA-A2 complex are active areas of research, with the goal of developing adoptive T-cell transfer therapies. pnas.org
Induction of Antigen-Specific T-Cell Responses
Stimulation with the PAP (18-26) peptide has been shown to induce antigen-specific T-cell responses in vitro. nih.gov These responses can be measured by assays such as the ELISPOT assay, which detects the secretion of cytokines like interferon-gamma (IFNγ) by activated T cells. nih.gov The ability to elicit these responses underscores the potential of PAP (18-26) as a component of a vaccine designed to stimulate the immune system against prostate cancer.
Generation of Cytolytic T Lymphocytes (CTLs)
A key objective of cancer immunotherapy is the generation of cytolytic T lymphocytes (CTLs), also known as killer T cells, which can directly kill cancer cells. nih.gov Research has shown that immunization with a DNA vaccine encoding PAP can lead to the amplification of PAP epitope-specific CTLs, including those targeting the PAP (18-26) peptide, in HLA-A2 positive individuals. nih.gov These CTLs are capable of recognizing and lysing tumor cells that present the PAP (18-26) epitope on their surface, demonstrating the potential for this peptide to induce a functionally effective anti-tumor immune response. nih.govaacrjournals.orgresearchgate.net
Research Findings on PAP (18-26) and Related Epitopes
| Study Focus | Key Finding | Implication |
| Epitope Identification | PAP (18-26) was identified as a novel HLA-A2-restricted T-cell epitope. nih.gov | Expands the pool of known targets for prostate cancer immunotherapy. |
| Immunogenicity | T cells specific for PAP (18-26) were found in both prostate cancer patients and healthy donors. nih.govelsevierpure.com | Suggests that tolerance to this self-antigen can be overcome. |
| Vaccine-Induced Responses | A DNA vaccine encoding PAP amplified CTL responses to the p18-26 epitope in HLA-A2+ patients. nih.gov | Demonstrates the potential of PAP (18-26) as a vaccine component. |
| CTL Activity | CTLs specific for PAP epitopes can lyse HLA-A2+ prostate cancer cells. aacrjournals.orgresearchgate.net | Confirms the potential for a functional anti-tumor response. |
Role in Priming and Boosting Cellular Immunity
The Prostatic Acid Phosphatase (18-26) peptide, also referred to as p18-26, has been identified as an HLA-A2-specific epitope. This specificity is crucial as it allows the peptide to be presented by antigen-presenting cells (APCs) to cytotoxic T lymphocytes (CTLs), a key component of the cellular immune system responsible for destroying cancer cells.
Research involving a DNA vaccine encoding the full PAP protein has demonstrated the potential of this approach to prime and boost the cellular immune response against PAP-derived epitopes, including p18-26. In a phase I clinical trial, patients with recurrent prostate cancer who were positive for the HLA-A2 allele were immunized with this DNA vaccine. To assess the immune response, their peripheral blood mononuclear cells (PBMCs) were collected before and after immunization and stimulated in vitro with specific PAP peptides.
The results indicated that following immunization, there was a detectable increase in CTLs specific for the p18-26 peptide. nih.gov This was observed after as few as two weekly in-vitro stimulations of the PBMCs. nih.gov The ability to detect these specific CTLs post-vaccination, but not from pre-vaccination samples, suggests that the DNA vaccine effectively augmented the frequency of T cells capable of recognizing and targeting the PAP (18-26) epitope. nih.gov This process of increasing the number of specific immune cells is a critical step in generating a robust anti-tumor immune response.
Further studies have explored heterologous prime-boost strategies to enhance the immunogenicity of PAP-based vaccines. One such approach involved priming with a DNA vaccine encoding PAP followed by a booster with a Listeria monocytogenes-based vaccine also expressing PAP (LADD-PAP). In transgenic mice expressing human HLA-A2.1, this prime-boost regimen was evaluated for its ability to elicit cellular immunity against several PAP-derived peptides, including pp18-26. The results showed that this strategy could induce PAP-specific immune responses. nih.gov
The collective findings from these studies underscore the role of the PAP (18-26) peptide as a target for cellular immunity. The successful priming and boosting of T cells specific for this peptide through vaccination strategies highlight its potential in the development of immunotherapies for prostate cancer.
Comparative Immunogenicity of PAP-Derived Peptides
In the pursuit of an effective prostate cancer vaccine, researchers have not only focused on single peptides but have also compared the immunogenicity of various fragments derived from the Prostatic Acid Phosphatase protein. This comparative analysis is vital for identifying the most potent epitopes that can elicit a strong and durable anti-tumor immune response.
In the previously mentioned DNA vaccine study, alongside p18-26, two other HLA-A2-specific PAP peptides, p112-120 and p299-307, were also evaluated. nih.gov Cytotoxic T lymphocytes specific for all three peptides were detected in multiple HLA-A2 positive patients after immunization, suggesting that the vaccine was capable of inducing a multi-pronged T-cell response against different parts of the PAP protein. nih.gov While the study demonstrated the successful generation of CTLs for each peptide, it did not provide a quantitative head-to-head comparison of their immunogenicity. nih.gov
Another research effort focused on developing a mutated and elongated PAP-derived peptide, termed MutPAP42mer, to enhance immunogenicity and cover a broader range of HLA haplotypes. The immunogenicity of this novel 42-mer peptide was compared to its wild-type counterpart. The study found that the MutPAP42mer peptide was significantly more immunogenic in mouse models than the original sequence. nih.gov Furthermore, its immunogenicity was further amplified when combined with the CAF®09 adjuvant. nih.gov This mutated peptide was able to induce both secretory (IFNγ and TNFα) and cytotoxic CD8+ T cells. nih.gov While this study provides a direct comparison between a wild-type and a mutated longer peptide, it does not include a direct comparison with the shorter p18-26 peptide.
The table below summarizes the findings from a study that assessed cellular immunity to various PAP-derived peptides following a prime-boost vaccination strategy.
Table 1: Cellular Immunity to PAP-Derived Peptides
| Peptide | Peptide Type | Immune Response Elicited |
|---|---|---|
| pp18–26 | HLA A2-restricted | INFγ ELISPOT response detected |
| pp112–120 | HLA A2-restricted | INFγ ELISPOT response detected |
| pp299–307 | HLA A2-restricted | INFγ ELISPOT response detected |
| HP161–175 | HLA-DR1-restricted | INFγ ELISPOT response detected |
| HP181–195 | HLA-DR1-restricted | INFγ ELISPOT response detected |
| HP191–205 | HLA-DR1-restricted | INFγ ELISPOT response detected |
| HP351–365 | HLA-DR1-restricted | INFγ ELISPOT response detected |
This comparative data, while not always directly ranking the immunogenicity of p18-26 against all other known PAP peptides, is crucial for the strategic design of next-generation cancer vaccines. By understanding which epitopes can stimulate a robust immune response, researchers can select the most promising candidates for inclusion in vaccine formulations. The goal is often to create a multi-epitope vaccine that can attack the tumor on several fronts, thereby reducing the chances of immune escape.
Biochemical and Cellular Interactions of Prostatic Acid Phosphatase 18 26 Peptide
Potential for Receptor Binding and Signaling Pathways
Direct evidence for receptor binding and specific signaling pathways initiated by the Prostatic Acid Phosphatase (18-26) peptide is not currently available in published research. However, the functions of the full-length PAP protein provide context for the potential, albeit unconfirmed, roles of its derived peptides. Full-length cellular PAP (cPAP) functions as a protein tyrosine phosphatase, notably dephosphorylating the HER-2/ErbB-2 receptor. plos.orgbioscientifica.com This dephosphorylation down-regulates the HER-2 signaling pathway, which in turn can suppress the PI3K/Akt and MAPK/ERK pathways, leading to an inhibition of prostate cancer cell proliferation. biomolther.org
While the 18-26 peptide is a small fragment and may not retain the enzymatic activity of the full protein, its potential to interact with cellular components and influence signaling pathways cannot be entirely dismissed without specific investigation.
Investigations into Non-Enzymatic Roles of PAP-Derived Peptides
Research has uncovered significant non-enzymatic functions of peptides derived from PAP, particularly in the context of amyloid fibril formation. nih.gov Fragments such as PAP85-120 and PAP248-286 have been shown to self-assemble into amyloid fibrils. nih.gov These fibrils, termed Semen-derived Enhancer of Virus Infection (SEVI), can capture HIV virions and facilitate their attachment to target cells, thereby enhancing infection. nih.gov This activity is attributed to the positively charged nature of the amyloid structures, which is believed to reduce the electrostatic repulsion between the virus and the cell membrane. nih.gov
Given that other fragments of PAP exhibit these non-enzymatic, structure-dependent activities, it is conceivable that the 18-26 peptide could also possess unique biological functions independent of the enzymatic activity of the parent protein. However, specific studies on the 18-26 fragment are required to confirm such roles.
Interaction with Other Biomolecules
The interaction of the Prostatic Acid Phosphatase (18-26) peptide with other biomolecules has not been specifically characterized. However, studies on other PAP-derived peptides offer insights into potential interaction mechanisms.
Peptide Aggregation and Fibril Formation
A notable characteristic of certain PAP-derived peptides is their propensity to aggregate and form amyloid fibrils. nih.gov As mentioned, fragments PAP85-120 and PAP248-286 are known to form these structures. nih.gov The formation of these fibrils is a key aspect of their biological activity, particularly in the context of enhancing viral infections. nih.gov While it is unknown if the 18-26 peptide shares this amyloidogenic property, the precedent set by other PAP fragments suggests that the potential for aggregation exists and warrants investigation.
| PAP-Derived Peptide | Known Aggregation Property | Associated Function |
| PAP85-120 | Forms amyloid fibrils | Enhances HIV infection |
| PAP248-286 (SEVI) | Forms amyloid fibrils | Enhances HIV infection |
| PAP (18-26) | Not yet determined | Not yet determined |
Modulation of Cellular Processes by Peptide Presence
The presence of full-length PAP and its other fragments has been shown to modulate various cellular processes. For instance, the enzymatic activity of cPAP as a protein tyrosine phosphatase plays a role in regulating cell growth and proliferation by dephosphorylating key signaling molecules like HER-2. bioscientifica.com The expression of cPAP is inversely correlated with the progression of prostate cancer, suggesting a tumor-suppressive role. bioscientifica.com
Furthermore, the amyloid fibrils formed by other PAP peptides can significantly impact cellular processes by enhancing viral attachment and entry. nih.gov While direct evidence for the 18-26 peptide is lacking, it is plausible that its presence could influence cellular behavior, either through direct interaction with cellular components or through the formation of aggregates.
Cellular Localization and Distribution of PAP-Derived Peptides
The cellular localization of Prostatic Acid Phosphatase is complex and exists in different isoforms, including a cellular form (cPAP) and a secreted form (sPAP). biomolther.org Additionally, a transmembrane form (TM-PAP) has been identified. aacrjournals.org cPAP is found within the cell, while sPAP is secreted, primarily into the seminal fluid. biomolther.org TM-PAP is localized to the plasma membrane and the endosomal-lysosomal pathway. aacrjournals.org
The distribution of specific PAP-derived peptides, including the 18-26 fragment, would depend on the localization of the parent protein and the activity of proteases that cleave it. Peptides derived from sPAP would be found extracellularly, while those from cPAP would be intracellular. Fragments from TM-PAP could potentially be generated and localized within the plasma membrane or in endosomal and lysosomal compartments. aacrjournals.org Immunohistochemical studies have shown that PAP is predominantly found in the glandular and ductal regions of differentiated human prostate epithelial cells. nih.gov The specific localization of the 18-26 peptide, however, remains to be determined through targeted research.
| PAP Isoform | General Cellular Localization | Potential Location of Derived Peptides |
| Cellular PAP (cPAP) | Intracellular | Cytosol, potentially other intracellular compartments |
| Secreted PAP (sPAP) | Extracellular (e.g., seminal fluid) | Extracellular space |
| Transmembrane PAP (TM-PAP) | Plasma membrane, endosomal-lysosomal pathway | Associated with membranes or within vesicles |
Advanced Methodologies for Studying Prostatic Acid Phosphatase 18 26 Peptide
Peptide Synthesis and Purification Techniques
The synthesis of the PAP (18-26) peptide is typically achieved through standard solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly used approach in this process.
Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is then carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on its hydrophobicity. The purity of the final peptide product is often assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry. For instance, synthetic PAP peptides have been purified to greater than 95% purity using this methodology. plos.org
Table 1: Overview of Peptide Synthesis and Purification
| Step | Technique | Purpose |
| Synthesis | Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry | To build the peptide chain in a stepwise manner. |
| Cleavage & Deprotection | Chemical cleavage from resin | To release the crude peptide from the solid support. |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the target peptide from synthesis-related impurities. |
| Analysis | Analytical RP-HPLC and Mass Spectrometry | To verify the purity and confirm the molecular weight of the final peptide. |
Spectroscopic and Structural Analysis (e.g., NMR, Mass Spectrometry)
A variety of spectroscopic techniques are employed to characterize the PAP (18-26) peptide.
Mass Spectrometry (MS) is fundamental for confirming the molecular weight of the synthesized peptide. plos.org Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are often utilized for this purpose. plos.org In more complex studies, such as the analysis of PAP glycosylation, capillary electrophoresis-mass spectrometry (CE-MS) can be used to identify different glycoforms. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can reveal the connectivity and spatial relationships between atoms, which is crucial for determining the peptide's conformation. aalto.fi
Infrared (IR) and Raman Spectroscopy are used to study the vibrational modes of the peptide, offering insights into its secondary structure (e.g., alpha-helices, beta-sheets). mdpi.com
Table 2: Spectroscopic Techniques for PAP (18-26) Analysis
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of post-translational modifications. plos.orgacs.org |
| Nuclear Magnetic Resonance (NMR) | Three-dimensional structure, peptide dynamics, and conformation in solution. aalto.fi |
| Infrared (IR) & Raman Spectroscopy | Secondary structure elements and vibrational properties. mdpi.com |
In Vitro Assays for Peptide-Mediated Effects
To understand the biological activity of the PAP (18-26) peptide, various in vitro assays are performed.
These assays are designed to assess the ability of the PAP (18-26) peptide to elicit an immune response. A common approach involves stimulating peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with the peptide. nih.gov The subsequent response of specific immune cells, such as cytotoxic T lymphocytes (CTLs), is then measured.
Key assays include:
Cytotoxicity Assays: A standard 51Cr-release assay can be used to measure the ability of peptide-stimulated CTLs to lyse target cells that have been coated with the peptide. nih.gov
ELISPOT (Enzyme-Linked Immunospot) Assays: This highly sensitive assay quantifies the number of cytokine-secreting cells (e.g., interferon-gamma) in response to peptide stimulation, providing a measure of the T-cell response.
Intracellular Cytokine Staining (ICS): This flow cytometry-based technique allows for the identification and quantification of cytokine-producing cells within a mixed cell population after stimulation with the peptide. dtic.mil
Binding assays are crucial for identifying the molecular targets of the PAP (18-26) peptide. These assays can determine the peptide's ability to interact with specific proteins, such as Human Leukocyte Antigen (HLA) molecules, which is a prerequisite for T-cell recognition.
HLA Binding Assays: These assays measure the affinity of the peptide for different HLA alleles. nih.gov This is often done using cell lines that express specific HLA types, and the binding is quantified by the stabilization of HLA molecules on the cell surface.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be adapted to study peptide-protein interactions. dtic.mil For example, a recombinant protein can be immobilized on a plate, and the binding of a labeled PAP (18-26) peptide can be detected.
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. This technique can be used to determine the kinetics (on- and off-rates) and affinity of the interaction between the PAP (18-26) peptide and its binding partners.
Development of Peptide-Specific Antibodies and Probes
The generation of antibodies that specifically recognize the PAP (18-26) peptide is a valuable tool for its detection and for studying its function.
Polyclonal and Monoclonal Antibody Production: This typically involves immunizing animals (e.g., rabbits, mice) with the PAP (18-26) peptide conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. caprascience.comfrontiersin.org Polyclonal antibodies are then purified from the serum, while monoclonal antibodies are produced from hybridoma cell lines. frontiersin.org
Antibody Specificity Characterization: The specificity of the generated antibodies is confirmed using techniques like ELISA and Western blotting to ensure they recognize the PAP (18-26) peptide and not other related sequences. frontiersin.org
TCR-like Antibodies: A more advanced approach involves the development of T-cell receptor (TCR)-like antibodies. These antibodies are engineered to recognize the peptide when it is presented by MHC molecules on the surface of cells, mimicking the recognition by T-cells. nih.gov Phage display technology is often used to screen for and select these highly specific antibodies. nih.gov
Animal Models for Studying Peptide Biology (Excluding Clinical Aspects)
Animal models are indispensable for investigating the in vivo biological effects of the PAP (18-26) peptide in a complex physiological system.
Transgenic Mouse Models: HLA-transgenic mice, which express human HLA molecules, are particularly useful for studying the immunogenicity of peptides intended for human applications. dtic.mil These mice can be immunized with the PAP (18-26) peptide to assess its ability to elicit peptide-specific T-cell responses in vivo. dtic.mil The resulting immune response, including the generation of cytotoxic T lymphocytes, can then be analyzed using splenocytes from the immunized animals. dtic.mil
Rodent Models: Standard laboratory mice and rats are frequently used in biomedical research due to their well-characterized genetics and physiology. nih.gov These models can be used to study various biological processes that may be influenced by the PAP (18-26) peptide.
Larger Animal Models: In some instances, larger animals like pigs may be used, as their physiological and anatomical characteristics can be more similar to humans in certain aspects. oup.com
The selection of an appropriate animal model depends on the specific research question being addressed, considering factors such as genetic homology and the biological process under investigation. nih.govoup.com
Transgenic and Knockout Models for PAP and its Fragments
To investigate the physiological roles of Prostatic Acid Phosphatase (PAP) and to test therapeutic strategies targeting this protein and its fragments, researchers utilize genetically engineered animal models, primarily transgenic and knockout mice.
Transgenic models, which involve introducing foreign DNA into an organism's genome, have been crucial for studying human PAP (hPAP) in an in vivo setting, as the protein is not naturally present in mice. nih.gov A notable example is the HHDII/DR1 transgenic mouse, which expresses human leukocyte antigen (HLA) types common in human populations. nih.govmdpi.com These mice have been used to test the immunogenicity of PAP-based vaccines, including those derived from PAP peptides. nih.govmdpi.com By immunizing these mice, researchers can assess whether a vaccine can induce strong, specific immune responses, including the activation of cytotoxic CD8+ T cells capable of recognizing and killing cells that express PAP. nih.govmdpi.com Another approach has involved creating transgenic mice that express the human PSA gene, a similar prostate-specific protein, to study immunological tolerance and response, providing a methodological parallel for PAP research. nih.gov
Knockout models are created by inactivating, or "knocking out," a specific gene to study the effects of its absence. Mice deficient in the PAP gene (ACPP gene) have been generated, sometimes referred to as PAP-/- or ACPPΔ3/Δ3 mice. plos.orgnih.gov Studies on these PAP-deficient mice, which were backcrossed for multiple generations to ensure a homogenous genetic background, revealed that they develop slow-growing, non-metastatic prostate adenocarcinoma. plos.orgnih.gove-century.us This finding suggests that PAP plays a role in suppressing tumor development in the prostate. Further research in PAP knockout models has also pointed to its involvement in the central nervous system and in regulating pain sensitivity. plos.org
| Model Type | Genetic Modification | Primary Research Application | Key Findings |
| Transgenic | Expression of human PAP (hPAP) or human HLA molecules (e.g., HHDII/DR1). nih.govmdpi.com | Evaluating the efficacy and immunogenicity of PAP-based cancer vaccines. nih.govmdpi.com | PAP-derived peptide vaccines can induce strong cytotoxic T-cell responses in vivo. nih.govmdpi.com |
| Knockout | Deletion/inactivation of the endogenous PAP gene (ACPP). plos.orgnih.gov | Investigating the physiological function of PAP and the consequences of its absence. plos.orgnih.gov | PAP-deficient mice develop slow-growing prostate adenocarcinoma, suggesting a tumor-suppressive role for PAP. plos.orgnih.gove-century.us |
Immunological Assays in Animal Models
A variety of immunological assays are employed in animal models to quantify and characterize the immune responses generated against Prostatic Acid Phosphatase (PAP) and its derivative peptides, such as PAP(18-26). These assays are essential for preclinical validation of immunotherapeutic strategies.
The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a widely used method to measure the frequency of antigen-specific T cells that secrete cytokines upon stimulation. In PAP research, the IFN-γ ELISpot assay is frequently used to quantify T-cell responses in splenocytes from immunized mice. nih.govnih.gov For instance, in studies using A2/DR1 transgenic mice, ELISpot assays detected IFN-γ secreting T-cells in response to stimulation with various PAP peptides, including the MHC class I-restricted epitope pp18–26. nih.gov This demonstrated that a DNA vaccine could elicit a response to this specific fragment. nih.gov
Flow Cytometry is another critical tool, used for multi-parameter analysis of immune cells. It allows for the identification and quantification of specific lymphocyte populations (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells) and the assessment of their activation state or function, such as intracellular cytokine expression. nih.govspandidos-publications.com For example, flow cytometry has been used to confirm that vaccination with PAP-derived peptides expands the population of splenic PAP-specific CD8+ T cells in immunized mice. nih.govmdpi.com
In vivo cytotoxicity assays provide a direct measure of the functional consequence of an immune response—the ability to kill target cells in a living animal. In this type of assay, target cells loaded with a specific peptide (like a PAP fragment) are labeled and injected into immunized mice. The subsequent clearance of these target cells compared to control cells indicates the potency of the cytotoxic T-lymphocyte (CTL) response generated by the vaccine. pnas.org
Other assays, such as the Cytokine Bead Array , allow for the simultaneous measurement of multiple secreted cytokines (e.g., IFN-γ, TNF-α, IL-2) in culture supernatants, providing a broader profile of the type of immune response (e.g., Th1/Th2/Th17) elicited by a PAP-based vaccine. nih.gov
| Assay Type | Measures | Purpose in PAP (18-26) Research | Example Finding in Animal Models |
| ELISpot | Frequency of cytokine-secreting cells (e.g., IFN-γ). nih.gov | To quantify the cellular immune response to PAP peptides. nih.govnih.gov | DNA vaccination elicits T-cell responses to the pp18–26 epitope in A2/DR1 mice. nih.gov |
| Flow Cytometry | Cell populations, surface markers, intracellular proteins. nih.govspandidos-publications.com | To characterize and quantify PAP-specific T-cell populations. nih.govmdpi.com | Immunization with a mutated PAP peptide expands the proportion of functional, splenic PAP-specific CD8+ T cells. nih.gov |
| In vivo Cytotoxicity Assay | Clearance of peptide-loaded target cells. pnas.org | To determine the in vivo killing capacity of the induced immune response. pnas.org | Immunization with peptide-pulsed dendritic cells leads to significant in vivo CTL-mediated killing of target cells. pnas.org |
| Cytokine Bead Array | Multiple cytokine concentrations in a sample. nih.gov | To profile the type of T-helper cell response generated. | Heterologous prime-boost vaccination with PAP-encoding agents elicits robust IFNγ and TNFα production. nih.gov |
Theoretical and Computational Approaches in Pap 18 26 Peptide Research
Molecular Dynamics Simulations of Peptide Conformation and Dynamics
Molecular dynamics (MD) simulations have become a powerful tool for investigating the conformational dynamics and misfolding processes of amyloidogenic proteins at an atomic level. unibo.it In the study of Prostatic Acid Phosphatase (PAP) fragments, MD simulations have provided significant insights into their structural behavior, particularly for the larger amyloidogenic fragment PAP(248-286), which contains the 18-26 region.
Atomistic discrete molecular dynamics simulations have revealed that the monomeric form of PAP(248-286), also known as Semen-derived Enhancer of Viral Infection (SEVI), is largely disordered but features dynamic, residual helical structures. nih.gov Notably, two regions with high helical propensity were identified: residues 4–11 and residues 18–26. The helical formation probability in these areas was observed to be as high as approximately 60%. nih.gov In contrast, the C-terminal region (residues 27-39) remains predominantly unstructured. nih.gov These computational findings align with experimental data from NMR spectroscopy, which also identified helical structures in these same regions when the peptide is in a membrane-mimicking environment. nih.gov
Further MD simulations have explored how environmental factors, such as pH, influence the peptide's conformation. Studies comparing the peptide's behavior at a neutral pH of 7.2 versus an acidic pH of 4.2 showed that the peptide undergoes more significant conformational changes in the acidic environment. unibo.it At pH 4.2, the peptide forms fewer intramolecular hydrogen bonds and contacts, suggesting a more flexible and dynamic state which could be relevant to its biological function and aggregation propensity. unibo.it Computational methods are also used to understand the interaction of these peptides with membranes and other molecules, which is crucial for their function. mdpi.com
Table 7.1: Summary of Key Findings from MD Simulations of PAP(248-286)
| Finding | Method | Significance | Reference(s) |
| Helical Propensity | Atomistic Discrete Molecular Dynamics | Residues 18-26 show a high probability (~60%) of forming a helical structure. | nih.gov |
| Overall Structure | Atomistic Discrete Molecular Dynamics | Monomeric peptide is intrinsically disordered with dynamic residual helices. | nih.gov |
| pH Influence | Molecular Dynamics (GROMACS) | More conformational changes and fewer hydrogen bonds are observed at acidic pH (4.2) compared to neutral pH (7.2). | unibo.it |
| Membrane Interaction | Molecular Dynamics | Simulations model the interaction of peptides and their conjugates with lipid bilayers to understand translocation mechanisms. | mdpi.com |
In Silico Prediction of Peptide-MHC Binding Affinity
The binding of peptides to Major Histocompatibility Complex (MHC) molecules is a critical event in the adaptive immune response. nih.gov Predicting this interaction is a key task in immunoinformatics, essential for identifying potential T-cell epitopes for vaccine development. plos.org A variety of computational methods, often categorized as sequence-based or structure-based, are employed for this purpose. plos.orgresearchgate.net
Sequence-based methods, such as those using Support Vector Machine regression (SVRMHC) or Artificial Neural Networks (ANN), predict binding affinity based on the amino acid sequence of the peptide. nih.govplos.org Structure-based methods, on the other hand, use the three-dimensional structures of peptide-MHC complexes to evaluate the physical and energetic compatibility between the peptide and the MHC binding groove. plos.orgresearchgate.net These can involve molecular docking and MD simulations to model the interaction. nih.gov
While specific in silico predictions for the PAP(18-26) fragment are not detailed in the provided results, studies on the full PAP protein have successfully used these approaches. For instance, one study screened fourteen different peptides derived from the PAP protein for their ability to bind to several common Human Leukocyte Antigen (HLA) class I alleles. Using these predictive and experimental approaches, a specific PAP-derived peptide was identified that demonstrated binding activity to HLA-A0201, -A0206, and -A*2402 molecules. Such studies showcase the power of combining computational screening with experimental validation to identify immunologically relevant peptides.
Table 7.2: Common In Silico Methods for Peptide-MHC Binding Prediction
| Method Type | Approach | Examples | Reference(s) |
| Sequence-Based | Utilizes machine learning algorithms trained on large datasets of known binding affinities to predict binding based on peptide sequence. | SVRMHC, Artificial Neural Networks (ANN), Position-Specific Scoring Matrix (PSSM) | nih.govplos.org |
| Structure-Based | Models the 3D interaction of a peptide within the MHC binding groove to calculate binding energy. | Molecular Docking, Molecular Dynamics (MD) Simulations, Statistical Potentials | plos.orgresearchgate.netnih.gov |
| Hybrid | Combines computational predictions with experimental binding assays for validation and improved accuracy. | In silico screening followed by competition assays and T-cell activation studies. | nih.gov |
Bioinformatics Analysis of PAP Peptide Evolution and Conservation
Bioinformatics provides essential tools for analyzing the evolutionary history and conservation of proteins by comparing their sequences across different species and identifying functional variants. nih.gov Analysis of the Prostatic Acid Phosphatase (PAP) protein reveals important details about its evolutionary relationships and structural conservation.
Furthermore, bioinformatics analyses have revealed that PAP is not a single entity but exists in different forms. Investigations have identified at least two splicing variants: a well-known secretory form and a type I transmembrane (TM-PAP) form. The discovery of these isoforms, which have different cellular localizations and potential functions, adds a layer of complexity to the biological role of PAP. The transmembrane variant, for example, has been found to be widely expressed in many non-prostatic tissues, challenging the notion that PAP is an exclusively prostate-specific protein.
These analyses, which include sequence alignments, prediction of protein domains, and analysis of mRNA variants, are crucial for a comprehensive understanding of the PAP protein, its various forms, and its conserved functional regions across evolution. nih.gov
Table 7.3: Evolutionary Conservation and Variants of PAP
| Feature | Description | Bioinformatics Method | Significance | Reference(s) |
| Active Site | The catalytic residues His12 and Asp258 are conserved across different mammalian species. | Sequence Alignment | Highlights the essential and evolutionarily preserved nature of the enzyme's catalytic function. | nih.gov |
| Isoforms | Existence of a secretory form and a type I transmembrane (TM-PAP) form. | Analysis of mRNA splice variants, Transmembrane prediction servers | Indicates functional diversity and wider tissue expression than previously understood. | |
| Sequence Homology | Comparison of the full amino acid sequence between human PAP and orthologs in other species. | Sequence Alignment | Elucidates the evolutionary relationships and conserved domains of the protein. | nih.gov |
Future Research Horizons for the Prostatic Acid Phosphatase (18-26) Peptide
The field of peptide research is increasingly focused on identifying and characterizing bioactive fragments derived from larger proteins, which may possess unique physiological roles distinct from their parent molecules. Prostatic acid phosphatase (PAP), a protein extensively studied in the context of prostate biology and cancer, represents a source of such potential fragments. The specific peptide sequence corresponding to amino acids 18-26 of PAP is an area of nascent interest. Future research endeavors are poised to explore this peptide's fundamental properties and potential functions, charting a course from basic biological discovery to the development of sophisticated research tools.
Q & A
Basic Research Questions
Q. What methodologies are recommended for measuring prostatic acid phosphatase (PAP) in biological samples, and how do sample types affect results?
- Answer: PAP measurement typically employs spectrophotometric assays using commercial kits with substrates like p-nitrophenyl phosphate, which releases a chromogenic product under acidic conditions . Serum and seminal plasma require distinct handling: serum PAP levels are far lower (e.g., 0.022–0.78 U/L in dogs) compared to seminal plasma (43–922 U/L), reflecting its prostate-specific secretion . Sample preparation must avoid citrate-based anticoagulants (common in commercial kits), as citrate inhibits PAP activity, leading to underestimation . Pre-analytical factors like centrifugation speed and storage temperature (≤–20°C) are critical to preserve enzyme stability .
Q. Does PAP concentration correlate with age or prostate size in healthy subjects?
- Answer: In canine models, serum PAP levels showed no significant correlation with age or prostate dimensions (ventrodorsal/craniocaudal) despite prostate size increasing with age (r = 0.4170–0.5844, P < 0.05) . However, conflicting data exist: one study noted rising serum PAP with age in dogs , while others found no association . These discrepancies may stem from interspecies variability or methodological differences (e.g., substrate specificity) .
Q. How does PAP activity differ between benign prostatic hyperplasia (BPH) and prostate cancer (PCa)?
- Answer: In dogs, serum PAP levels were higher in PCa (0.6–150 ng/mL) than BPH (0.24–20.8 ng/mL) , but overlap in ranges limits diagnostic specificity. Seminal PAP activity showed no significant difference between disease states, suggesting serum assays are more clinically relevant despite variability . For human studies, PAP’s diagnostic utility has declined in favor of PSA due to poor specificity in early-stage PCa .
Advanced Research Questions
Q. How can researchers address contradictory findings in PAP’s association with age across studies?
- Answer: Contradictions may arise from:
- Substrate interference: Use of tartrate-inhibited substrates (e.g., in some kits) vs. tartrate-free methods .
- Cohort heterogeneity: Inclusion of subclinical non-prostatic diseases (e.g., microcysts) or variable age stratification .
- Statistical power: Small sample sizes (<50 subjects) reduce detection of weak correlations .
- Solution: Standardize protocols using tartrate-free substrates (e.g., thymolphthalein monophosphate) and stratify cohorts by health status and age .
Q. What purification strategies optimize PAP yield for structural and functional studies?
- Answer: High-purity PAP (≥95%) requires sequential chromatography:
Anion exchange (e.g., DEAE-Sepharose) to remove contaminants.
L-(+)-Tartrate affinity chromatography to isolate PAP isoforms.
Gel filtration (e.g., Sephadex G-100) for size-based refinement .
- Activity assays (e.g., p-nitrophenyl phosphate hydrolysis at pH 5.5) confirm enzymatic integrity . This protocol enabled the first 3D structure determination of PAP .
Q. Why has PAP’s diagnostic relevance declined compared to PSA, and what niche applications remain?
- Answer: PSA’s superior specificity in early PCa detection displaced PAP . However, PAP retains value in:
- Metastatic PCa: Elevated PAP in bone metastases reflects osteoblastic activity .
- Therapeutic monitoring: PAP levels correlate with treatment response in hormone-refractory PCa .
- Comparative oncology: Canine studies leverage PAP’s role as a prostate integrity marker, given dogs’ spontaneous PCa development .
Q. How do experimental designs mitigate PAP’s high intra-group variability in preclinical studies?
- Answer: Key strategies include:
- Normalization: Express PAP activity relative to total protein concentration or prostate weight .
- Longitudinal sampling: Track individual subjects over time to reduce inter-individual noise .
- Multivariate analysis: Use ANCOVA to adjust for covariates like age or prostate dimensions .
- Technical replicates: Perform triplicate measurements to account for assay variability (CV <15%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
